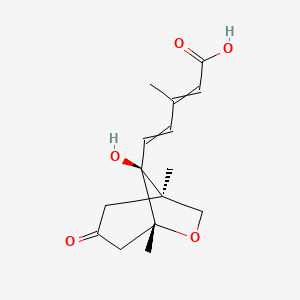

(-)-Phaseic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24394-14-7 |

|---|---|

Molekularformel |

C15H20O5 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1 |

InChI-Schlüssel |

IZGYIFFQBZWOLJ-UUZREKTLSA-N |

Isomerische SMILES |

CC(=CC(=O)O)C=C[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O |

Kanonische SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |

Synonyme |

phaseic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(-)-Phaseic Acid: A Technical Guide to its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaseic acid (PA), once considered an inactive catabolite of the phytohormone abscisic acid (ABA), is now recognized as a significant signaling molecule in its own right, with diverse roles in both plant and animal physiology. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of this compound. It details its physicochemical properties, spectroscopic data for identification, and robust experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the signaling pathways in which (-)-PA participates, including its interaction with ABA receptors in plants and its recently discovered role as a modulator of glutamate (B1630785) receptors in the mammalian brain. This document is intended to be a valuable resource for researchers and professionals in the fields of plant science, pharmacology, and drug development.

Discovery and Historical Context

The discovery of phaseic acid is intrinsically linked to the study of abscisic acid (ABA), a key plant hormone identified in the 1960s for its role in regulating plant growth, development, and stress responses. Early research into the metabolic fate of ABA in plants led to the isolation of its various metabolites. Phaseic acid was identified as a major oxidative product of ABA. For a considerable period, it was categorized primarily as an inactive breakdown product, with its presence in plant tissues seen merely as an indicator of ABA turnover. However, subsequent research has revealed that this compound possesses its own distinct biological activities, prompting a re-evaluation of its significance.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its unambiguous identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₅ | [1] |

| Molar Mass | 280.32 g/mol | [1] |

| IUPAC Name | (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | [1] |

| CAS Number | 24394-14-7 | [1] |

| Appearance | Colorless crystals | |

| Melting Point | 207–209 °C | |

| Water Solubility | Approximately 70 mg/L (estimated) |

Table 2: Spectroscopic Data for the Characterization of this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H-NMR | The ¹H-NMR spectrum of phaseic acid and its methyl ester reveals characteristic signals for the β-methyl group on the dienoic acid side chain, as well as signals for the α-proton and the γ- and δ-protons. The presence of two sharp methyl signals indicates a gem-dimethyl grouping. |

| ¹³C-NMR | The ¹³C-NMR spectrum provides detailed information about the carbon skeleton, confirming the presence of the carboxylic acid, ketone, and various methyl, methylene, and quaternary carbons. |

| Mass Spectrometry (MS) | Electron Ionization (EI-MS) of methyl phaseate typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is complex, with characteristic ions resulting from the loss of the methoxycarbonyl group, water, and fragmentation of the bicyclic ring system. Prominent peaks are often observed at m/e 111 and 125, corresponding to rearrangement ions. |

| Infrared (IR) Spectroscopy | The IR spectrum of phaseic acid shows a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm⁻¹. A strong absorption for the carboxylic acid carbonyl (C=O) is observed around 1700 cm⁻¹, and the ketone carbonyl stretch appears at a similar wavenumber. The conjugated diene system also gives rise to characteristic C=C stretching vibrations. |

| Ultraviolet (UV) Spectroscopy | The UV spectrum in methanol (B129727) exhibits an absorption maximum (λmax) around 258 nm, which is characteristic of the conjugated dienoic acid chromophore. |

Experimental Protocols

Extraction and Purification of this compound from Plant Tissues

This protocol outlines a general procedure for the extraction and purification of this compound from plant material using solid-phase extraction (SPE).

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent: 80% methanol (v/v) in water

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Methanol

-

Ethyl acetate

-

Formic acid

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer.

-

Extraction: To the powdered tissue, add the pre-chilled extraction solvent (80% methanol) and vortex or shake vigorously. Incubate the mixture at 4°C for several hours or overnight in the dark to ensure complete extraction.

-

Centrifugation: Centrifuge the extract to pellet the solid debris. Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by equilibration with water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities.

-

Elution: Elute the this compound and other less polar compounds from the cartridge using methanol or ethyl acetate. The addition of a small percentage of formic acid to the elution solvent can improve the recovery of acidic compounds.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a suitable solvent (e.g., methanol) for subsequent analysis.

dot

References

(-)-Phaseic Acid: A Key Catabolite in Abscisic Acid Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stresses such as drought, salinity, and cold. The cellular concentration of ABA is meticulously regulated through a dynamic equilibrium between its biosynthesis and catabolism. A primary route of ABA inactivation is its conversion to (-)-phaseic acid (PA), a process that plays a crucial role in attenuating ABA signaling and maintaining hormonal homeostasis. This technical guide provides a comprehensive overview of the catabolism of ABA to this compound, detailing the enzymatic pathways, experimental protocols for their study, and the current understanding of the physiological and signaling roles of this important catabolite.

The Catabolic Pathway: From Abscisic Acid to Dihydrophaseic Acid

The conversion of ABA to this compound is a two-step process initiated by the hydroxylation of ABA, followed by a spontaneous molecular rearrangement. This pathway is the predominant route for ABA catabolism in higher plants.[1][2]

1. Hydroxylation of Abscisic Acid

The first and rate-limiting step in ABA catabolism is the hydroxylation of the 8'-methyl group of (+)-ABA to form the unstable intermediate, 8'-hydroxy-abscisic acid (8'-OH ABA).[3][4] This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases.[3]

-

Enzymes: In the model plant Arabidopsis thaliana, these enzymes are encoded by the CYP707A gene family, which consists of four members (CYP707A1, CYP707A2, CYP707A3, and CYP707A4).[5] These enzymes exhibit differential expression patterns in various tissues and in response to different environmental cues, allowing for precise spatial and temporal regulation of ABA levels.[6]

-

Reaction: The hydroxylation reaction requires molecular oxygen and NADPH as a cofactor.[7]

2. Isomerization to this compound

The 8'-OH ABA intermediate is unstable and spontaneously cyclizes to form this compound. This intramolecular rearrangement involves the attack of the hydroxyl group on the side chain's double bond.[3]

3. Reduction to Dihydrophaseic Acid

Phaseic acid can be further metabolized through reduction of its 4'-keto group to form dihydrophaseic acid (DPA).[8] This reaction is catalyzed by phaseic acid reductase (PAR). DPA is generally considered to be a biologically inactive catabolite.[7]

Alternative Catabolic Pathways

While 8'-hydroxylation is the major pathway, ABA can also be catabolized through hydroxylation at the 7' and 9' positions, although these are generally considered minor routes.[2]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the enzymes involved in ABA catabolism are crucial for understanding the efficiency and regulation of this pathway.

| Enzyme Family | Specific Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Plant Species | Reference |

| ABA 8'-Hydroxylase | CYP707A3 | (+)-Abscisic Acid | 1.3 | 15 | Arabidopsis thaliana | [5] |

| Phaseic Acid Reductase | CRL1 | Phaseic Acid | Data not available | Data not available | Arabidopsis thaliana | [8] |

Table 1: Kinetic Parameters of Key Enzymes in ABA Catabolism. Currently, specific kinetic data for phaseic acid reductase is not well documented in the literature.

Experimental Protocols

A variety of experimental techniques are employed to study the catabolism of ABA to phaseic acid, from in vitro enzyme assays to in planta quantification of metabolites.

1. Heterologous Expression of ABA 8'-Hydroxylase (CYP707A)

To study the enzymatic properties of ABA 8'-hydroxylases in isolation, they are often expressed in heterologous systems such as insect cells or E. coli.[3]

-

Protocol Outline (Baculovirus-Insect Cell System):

-

Clone the full-length cDNA of the desired CYP707A gene into a baculovirus transfer vector.

-

Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus.

-

Amplify the recombinant virus stock.

-

Infect a larger culture of insect cells with the high-titer virus stock.

-

After an appropriate incubation period (e.g., 48-72 hours), harvest the cells.

-

Prepare microsomes from the insect cells by differential centrifugation. These microsomes will contain the recombinant CYP707A enzyme.

-

2. In Vitro ABA 8'-Hydroxylase Activity Assay

This assay measures the activity of the heterologously expressed or plant-extracted ABA 8'-hydroxylase.

-

Reaction Mixture:

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.25)

-

Microsomal protein containing the ABA 8'-hydroxylase

-

NADPH (e.g., 200 µM)

-

(+)-Abscisic acid (substrate, e.g., 200 µM)

-

-

Procedure:

-

Pre-warm the reaction buffer and microsomes to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH and ABA.

-

Incubate for a specific time (e.g., 10-60 minutes).

-

Stop the reaction by acidification with an acid such as HCl to pH 2.[3]

-

Extract the reaction products with an organic solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by HPLC or LC-MS/MS to quantify the formation of 8'-OH ABA and phaseic acid.[3]

-

3. In Vitro Phaseic Acid Reductase Activity Assay

This assay is designed to measure the conversion of phaseic acid to dihydrophaseic acid.

-

Reaction Mixture:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.0)

-

Purified recombinant phaseic acid reductase or a crude protein extract from plant tissue

-

NADPH (e.g., 500 µM)

-

Phaseic acid (substrate, e.g., 50 µM)

-

-

Procedure:

-

Combine the buffer, enzyme, and NADPH in a reaction vessel.

-

Initiate the reaction by adding phaseic acid.

-

Incubate at a controlled temperature (e.g., 22°C) for a set duration (e.g., up to 12 hours for in vitro assays with recombinant protein).[4]

-

Terminate the reaction, for example, by adding glacial acetic acid.[4]

-

Extract the products with ethyl acetate.

-

Dry the extract and resuspend for LC-MS/MS analysis to quantify the amount of dihydrophaseic acid produced.[4]

-

4. Quantification of ABA and its Catabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ABA, phaseic acid, and other catabolites in plant tissues.[9]

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the hormones with a suitable solvent, often a mixture of methanol, water, and acetic acid.

-

Include deuterated internal standards for each analyte to correct for losses during sample preparation and to account for matrix effects.

-

Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

Dry the purified extract and reconstitute it in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Separate the compounds using reverse-phase liquid chromatography.

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each compound, which provides high selectivity.

-

Signaling Pathways and Logical Relationships

The catabolism of ABA to phaseic acid is a critical component of the overall ABA signaling network. The levels of the active hormone are tightly controlled to ensure an appropriate physiological response.

The regulation of ABA catabolism is intertwined with ABA biosynthesis and signaling. For instance, the expression of CYP707A genes can be induced by ABA itself, creating a negative feedback loop.

The Signaling Role of this compound

While long considered just an inactive breakdown product, recent evidence suggests that this compound may have its own biological activities, in some cases mimicking ABA. For example, PA has been shown to selectively activate a subset of ABA receptors (PYL family) and can influence seed germination and drought tolerance.[8][9] However, a distinct and complete signaling pathway for phaseic acid has not yet been fully elucidated. The current understanding is that the ABA signaling pathway, involving the core components PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases, is the primary mediator of stress responses.[10][11][12] Phaseic acid's activity may be due to its structural similarity to ABA, allowing it to interact with some of the same signaling components, albeit with different affinities and downstream consequences.

Conclusion

The catabolism of abscisic acid to this compound is a fundamental process in plants for regulating their response to environmental stresses and controlling various aspects of growth and development. The ABA 8'-hydroxylases of the CYP707A family are the key enzymes initiating this pathway. While this compound has historically been viewed as an inactive metabolite, emerging evidence points to a more nuanced role, potentially as a signaling molecule in its own right. A deeper understanding of the enzymes, their regulation, and the biological activities of the catabolites will be crucial for developing novel strategies to enhance crop resilience and productivity in the face of a changing climate. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the precise signaling mechanisms of this compound.

References

- 1. Comparative analysis of abscisic acid-regulated transcriptomes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis CYP707As Encode (+)-Abscisic Acid 8′-Hydroxylase, a Key Enzyme in the Oxidative Catabolism of Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional response of abscisic acid (ABA) metabolism and transport to cold and heat stress applied at the reproductive stage of development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamoyl coA: NADP oxidoreductase-like 1 regulates abscisic acid response by modulating phaseic acid homeostasis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 11. Abscisic Acid and Abiotic Stress Tolerance in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Occurrence and Neuroprotective Role of (-)-Phaseic Acid in Mammalian Brains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaseic acid (PA), a catabolite of the plant hormone abscisic acid (ABA), has been identified as an endogenous molecule in the mammalian brain.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the presence, quantification, and neuroprotective functions of (-)-PA in the brains of mice and rats. It details the experimental protocols for its extraction and analysis, summarizes quantitative data, and visualizes its proposed signaling pathway and the experimental workflow for assessing its neuroprotective effects. The evidence presented suggests that (-)-PA plays a significant role in protecting neurons from excitotoxicity, particularly during ischemic events, by acting as a reversible inhibitor of glutamate (B1630785) receptors.[1]

Endogenous Occurrence and Localization

Recent studies have unequivocally demonstrated the presence of naturally occurring this compound in the brains of mice and rats.[1] This discovery challenges the previous assumption that PA and other ABA-related compounds in mammals are solely of dietary origin. Evidence suggests that (-)-PA is endogenously produced within the brain, as its levels in brain tissue are significantly higher than in peripheral blood and are not correlated with the low levels found in standard rodent chow.[1]

This compound is not ubiquitously distributed throughout the brain. Immunohistochemical staining has revealed its exclusive presence in the choroid plexus and cerebral vascular endothelial cells .[1] This specific localization points towards a potential role in the blood-brain barrier and the production of cerebrospinal fluid (CSF).

Quantitative Data

The concentration of this compound and its precursor, Abscisic acid, has been quantified in various tissues of mice and rats using Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).[1] The data highlights the significantly higher concentration of (-)-PA in the brain compared to ABA and its levels in the blood.

| Analyte | Matrix | Species | Concentration (ng/g Dry Weight) | Reference |

| This compound | Brain | Mouse | 2245.20 ± 573.20 | [1] |

| Blood | Mouse | 232.20 ± 90.68 | [1] | |

| Abscisic acid | Brain | Mouse | 74.9 ± 45.2 | [1] |

| This compound | CSF | Rat | Comparable to brain levels | [1] |

Table 1: Quantitative analysis of this compound and Abscisic acid in mammalian tissues.

Furthermore, in a model of focal occlusion of the middle cerebral artery (MCAO), a significant induction of (-)-PA was observed in the cerebrospinal fluid and specifically in the penumbra region of the ischemic brain, further supporting its role in the brain's response to injury.[1]

Experimental Protocols

Extraction and Quantification of this compound from Brain Tissue

The following protocol outlines the methodology for the extraction and quantification of (-)-PA from brain tissue, based on the procedures described in the literature.[1]

Objective: To extract and accurately measure the concentration of this compound in brain tissue samples.

Methodology: Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).

Materials and Reagents:

-

Brain tissue samples

-

Deuterium-labeled internal standards for (-)-PA

-

Acetonitrile (ACN)

-

Formic acid

-

Water (UPLC/MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

Homogenizer

-

Centrifuge

-

UPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Tissue Homogenization:

-

Excise brain tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue.

-

Homogenize the tissue in a suitable extraction solvent (e.g., an acidified acetonitrile/water mixture).

-

-

Internal Standard Spiking:

-

Add a known concentration of deuterium-labeled this compound internal standard to the homogenate. This is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

-

-

Protein Precipitation and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant containing the extracted small molecules.

-

-

Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge).

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte of interest, this compound, using a suitable solvent.

-

-

UPLC/MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample into a UPLC system equipped with a C18 column.

-

Employ a gradient elution program with a mobile phase consisting of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The gradient will separate (-)-PA from other components in the extract.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the UPLC into the ESI source of the tandem mass spectrometer.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for (-)-PA and its corresponding product ion, as well as the precursor and product ions for the deuterium-labeled internal standard. This highly selective detection method ensures accurate quantification even in complex biological matrices.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of (-)-PA in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final concentration is typically expressed as ng per gram of dry weight of the tissue.[1]

-

In Vitro Neuroprotection Assay

This protocol describes a general workflow to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in cultured neurons.

Objective: To determine if this compound can protect cultured neurons from cell death induced by glutamate.

Materials and Reagents:

-

Primary cortical neurons or a suitable neuronal cell line

-

Neuronal cell culture medium and supplements

-

This compound

-

Glutamate

-

Cell viability assay reagents (e.g., MTT, Alamar Blue, or a lactate (B86563) dehydrogenase (LDH) release assay kit)

-

Multi-well culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons or a neuronal cell line in multi-well plates at an appropriate density.

-

Culture the cells under standard conditions (37°C, 5% CO2) until they form a healthy neuronal network.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium).

-

Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle-only control group.

-

-

Induction of Excitotoxicity:

-

Expose the pre-treated neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes). Include a control group that is not exposed to glutamate.

-

-

Washout and Recovery:

-

After glutamate exposure, gently wash the cells with fresh culture medium to remove the glutamate and treatment compounds.

-

Return the cells to the incubator for a recovery period (e.g., 24 hours).

-

-

Assessment of Neuronal Viability:

-

After the recovery period, assess cell viability using a chosen method:

-

MTT or Alamar Blue Assay: These assays measure metabolic activity, which is an indicator of cell viability. Add the reagent to the cells, incubate, and then measure the absorbance or fluorescence using a microplate reader.

-

LDH Release Assay: This assay measures the amount of lactate dehydrogenase released into the culture medium from damaged cells. Collect the medium and measure LDH activity using a kit and a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Compare the viability of neurons treated with glutamate alone to those pre-treated with this compound before glutamate exposure. A significant increase in viability in the (-)-PA treated groups indicates a neuroprotective effect.

-

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by acting as a reversible inhibitor of glutamate receptors.[1] During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the overactivation of glutamate receptors, particularly NMDA receptors. This results in a massive influx of Ca²⁺ into the neuron, triggering a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death. By reversibly inhibiting these receptors, (-)-PA reduces the Ca²⁺ influx and mitigates the downstream neurotoxic cascade.

Caption: Signaling pathway of (-)-PA neuroprotection.

Experimental Workflow for Demonstrating Neuroprotection

The following diagram illustrates the logical flow of experiments to demonstrate the neuroprotective effects of this compound.

Caption: Experimental workflow for neuroprotection assay.

Conclusion and Future Directions

The discovery of endogenous this compound in the mammalian brain opens up new avenues for research in neuroscience and drug development.[1] Its specific localization and its role as a neuroprotective agent against glutamate-induced excitotoxicity suggest that it may be a part of the brain's intrinsic defense mechanisms against ischemic injury and other neurological disorders characterized by excitotoxicity.[1]

Future research should focus on elucidating the biosynthetic pathway of this compound in the brain, identifying the specific subtypes of glutamate receptors it interacts with, and exploring its therapeutic potential in animal models of stroke and other neurodegenerative diseases. A deeper understanding of the regulation and function of this endogenous neuromodulator could lead to the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

The Role of (-)-Phaseic Acid in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaseic acid (PA) is a primary catabolite of the phytohormone abscisic acid (ABA), a central regulator of plant development and stress responses. While ABA's role in mediating tolerance to abiotic stresses such as drought, salinity, and cold is well-established, the function of its derivatives, particularly this compound, remains less defined. This technical guide provides an in-depth analysis of the current understanding of this compound's function in plant stress responses. It consolidates quantitative data on the relative abundance of ABA and PA under various stress conditions, details experimental protocols for their quantification and functional analysis, and illustrates the pertinent signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating plant stress physiology and for professionals in drug development exploring new avenues for enhancing crop resilience.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental challenges. Abscisic acid (ABA) is a key phytohormone that orchestrates a wide range of adaptive responses to abiotic stresses, including drought, high salinity, and low temperatures.[1][2] The cellular concentration of ABA is tightly regulated through a dynamic balance of biosynthesis, catabolism, transport, and conjugation.[3][4] A major pathway for ABA catabolism involves its hydroxylation at the 8'-position to form 8'-hydroxy-ABA, which spontaneously isomerizes to this compound (PA).[3][5]

For many years, PA was largely considered an inactive degradation product of ABA. However, emerging evidence suggests that it may possess some residual biological activity and could play a role in modulating the overall ABA-dependent stress response. Understanding the function of this compound is therefore crucial for a complete picture of ABA signaling and for developing strategies to enhance stress tolerance in crops. This guide synthesizes the current knowledge on this compound's role in plant stress, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Biosynthesis and Catabolism of this compound

This compound is not synthesized de novo but is a direct catabolite of (+)-abscisic acid. The metabolic pathway is a critical component of regulating the active ABA pool within the plant.

ABA Biosynthesis and Catabolism Pathway

The biosynthesis of ABA originates from the cleavage of carotenoids in plastids, leading to the production of xanthoxin, which is then converted to ABA in the cytoplasm.[6] The catabolism of ABA to PA is a key regulatory step, primarily catalyzed by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A).[3][6] This enzyme converts ABA to 8'-hydroxy-ABA, which is unstable and spontaneously rearranges to form this compound.[3] PA can be further metabolized to dihydrophaseic acid (DPA), which is generally considered to be biologically inactive.[7]

Quantitative Analysis of this compound and ABA under Stress

The relative levels of ABA and its catabolites, including PA, change dynamically in response to environmental stresses. This section presents available quantitative data from studies on different plant species subjected to drought, cold, and salt stress.

Drought Stress

Under drought conditions, there is a significant accumulation of ABA, which is followed by an increase in its catabolites as the plant attempts to fine-tune its response.

Table 1: Endogenous Levels of ABA and its Catabolites in Scots Pine (Pinus sylvestris) Needles under Drought Stress (PEG-induced)

| Treatment | ABA (ng/g DW) | PA (ng/g DW) | DPA (ng/g DW) |

| Control | ~200 | ~50 | ~100 |

| -0.15 MPa PEG (10d) | ~400 | ~100 | ~150 |

| -0.5 MPa PEG (10d) | ~1200 | ~250 | ~300 |

| Data adapted from a study on Scots pine seedlings. |

Cold Stress

Cold stress also induces changes in the ABA metabolic profile, although the dynamics may differ from drought stress.

Table 2: Endogenous Levels of ABA and its Catabolites in Rice (Oryza sativa L.) Seedlings under Cold Stress

| Treatment | ABA (ng/g FW) | PA (ng/g FW) | DPA (ng/g FW) |

| 25°C (Control) | ~1.5 | ~0.5 | ~1.0 |

| 15°C (24h) | ~3.0 | ~1.0 | ~1.5 |

| 8°C (24h) | ~5.0 | ~1.5 | ~2.0 |

| 4°C (24h) | ~8.0 | ~2.0 | ~2.5 |

| Data adapted from a study on rice seedlings.[8] |

Salt Stress

While it is well-documented that salt stress leads to an accumulation of ABA, comprehensive quantitative data directly comparing ABA and PA levels in a tabulated format is less readily available in the literature.[9] Generally, studies indicate a significant increase in ABA content, which would presumably be followed by a corresponding, though perhaps delayed, increase in PA and DPA as part of the homeostatic regulation of the ABA signal.[9] Further research is needed to provide precise quantitative comparisons under various salinity levels and durations.

Signaling Pathway

This compound is intricately linked to the ABA signaling pathway. The core of this pathway consists of three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) negative regulators, and SNF1-related protein kinase 2 (SnRK2) positive regulators.[4]

In the absence of stress, PP2Cs are active and inhibit SnRK2s, keeping the signaling pathway in an "off" state. Under stress, ABA is synthesized and binds to the PYR/PYL/RCAR receptors. This ABA-receptor complex then binds to and inhibits PP2Cs. The inhibition of PP2Cs releases SnRK2s, which then phosphorylate and activate downstream transcription factors, such as AREB/ABFs (ABA-responsive element binding factors), leading to the expression of stress-responsive genes.

This compound's primary role in this pathway is as a product of ABA catabolism, which reduces the amount of active ABA that can bind to the receptors. This serves as a negative feedback loop to attenuate the stress signal.

Biological Activity of this compound

While generally considered to have significantly reduced biological activity compared to ABA, some studies have investigated the direct effects of exogenously applied phaseic acid.

Stomatal Closure

Stomatal closure is a classic ABA-induced response to reduce water loss during drought. Studies have shown that this compound can induce stomatal closure in some species, but its effect is generally less potent and slower than that of ABA. In some species, it has no effect at all.[10]

Table 3: Comparative Effect of ABA and this compound on Stomatal Closure in Different Plant Species

| Plant Species | Response to 10 µM this compound |

| Commelina communis | Stomatal closure initiated after 4 minutes (similar to 20 µM ABA) |

| Amaranthus powelli | Slower stomatal closure compared to 10 µM ABA |

| Hordeum vulgare | Slower stomatal closure compared to 10 µM ABA |

| Xanthium strumarium | Slower stomatal closure compared to 10 µM ABA |

| Zea mays | Slower stomatal closure compared to 10 µM ABA |

| Vicia faba | No response |

| Data adapted from a study on the effects of PA and DPA on stomata.[10] |

Seed Germination and Root Growth

The effects of exogenous this compound on seed germination and root growth are not as well-documented as its effects on stomata. Given its reduced activity in other bioassays, it is hypothesized that PA would have a significantly weaker inhibitory effect on these processes compared to ABA. Further research is required to fully elucidate its role in these developmental processes.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the assessment of its biological activity.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for ABA and its metabolites.

Materials:

-

Plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

Mortar and pestle or tissue lyser

-

Extraction solvent: e.g., 80% methanol with 1% acetic acid

-

Internal standards (e.g., deuterated ABA and PA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

-

Extraction: To approximately 100 mg of powdered tissue, add 1 mL of pre-chilled extraction solvent containing internal standards. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Purification: Centrifuge the extract to pellet debris. Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash the cartridge with a non-eluting solvent (e.g., water with 1% acetic acid) and then elute the hormones with a suitable solvent (e.g., 80% methanol).

-

Analysis: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM). Suggested transitions for this compound are m/z 279 -> 139 and m/z 279 -> 205. The transition for ABA is typically m/z 263 -> 153. These should be optimized for the specific instrument used.

-

Stomatal Aperture Bioassay

This bioassay assesses the effect of this compound on stomatal closure.

Materials:

-

Epidermal peels from a suitable plant species (e.g., Commelina communis or Vicia faba)

-

Microscope slides and coverslips

-

Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

-

This compound and (+)-Abscisic acid stock solutions

-

Microscope with a camera and image analysis software

Procedure:

-

Epidermal Peels: Prepare epidermal peels from the abaxial surface of young, fully expanded leaves.

-

Incubation: Float the peels on the incubation buffer under light for at least 2 hours to ensure stomata are open.

-

Treatment: Replace the incubation buffer with a fresh buffer containing the desired concentration of this compound or ABA (and a solvent control).

-

Measurement: At various time points after treatment, mount the peels on a microscope slide and capture images.

-

Analysis: Measure the stomatal aperture (the width of the stomatal pore) of a large number of stomata for each treatment using image analysis software.

Seed Germination Assay

This assay evaluates the inhibitory effect of this compound on seed germination.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana)

-

Petri dishes with germination medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar)

-

This compound and (+)-Abscisic acid stock solutions

Procedure:

-

Plating: Surface-sterilize the seeds and plate them on Petri dishes containing germination medium supplemented with different concentrations of this compound, ABA, or a solvent control.

-

Stratification: If required for the species, stratify the seeds (e.g., 4°C for 3 days in the dark).

-

Germination: Transfer the plates to a growth chamber with controlled light and temperature conditions.

-

Scoring: Score germination daily for several days. Germination is typically defined as the emergence of the radicle.

-

Analysis: Calculate the germination percentage for each treatment over time.

Root Elongation Assay

This assay determines the effect of this compound on primary root growth.

Materials:

-

Seedlings of a model plant (e.g., Arabidopsis thaliana)

-

Square Petri dishes with growth medium

-

This compound and (+)-Abscisic acid stock solutions

Procedure:

-

Pre-growth: Germinate seeds on a control medium and grow them vertically for a few days until the primary root is established.

-

Transfer: Transfer seedlings of uniform size to new plates containing the growth medium supplemented with different concentrations of this compound, ABA, or a solvent control.

-

Growth: Place the plates vertically in a growth chamber.

-

Measurement: Mark the position of the root tip at the time of transfer and then measure the new root growth after a set number of days.

-

Analysis: Calculate the percentage of root growth inhibition for each treatment compared to the control.

Conclusion and Future Perspectives

This compound, the major catabolite of ABA, appears to play a more complex role in plant stress responses than simply being an inactive byproduct. While its biological activity is demonstrably lower than that of ABA in assays such as stomatal closure, its accumulation under stress suggests a function in fine-tuning the magnitude and duration of the ABA signal. The quantitative data presented here highlight the dynamic interplay between ABA and PA during abiotic stress.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Independent Signaling: Does this compound have its own signaling pathway or receptor, or does it act solely by modulating ABA levels?

-

Synergistic/Antagonistic Effects: Does PA interact with other phytohormone signaling pathways to modulate stress responses?

-

Pharmacological Applications: Could synthetic analogs of PA be developed to modulate plant stress responses in a more controlled manner than applying ABA directly?

A deeper understanding of the function of this compound will undoubtedly contribute to the development of novel strategies for enhancing crop resilience in the face of a changing climate. The experimental protocols and data provided in this guide offer a solid foundation for pursuing these and other important research questions.

References

- 1. Frontiers | Abscisic Acid-Stress-Ripening Genes Involved in Plant Response to High Salinity and Water Deficit in Durum and Common Wheat [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Mild and severe salt stress responses are age-dependently regulated by abscisic acid in tomato [frontiersin.org]

- 6. forensicrti.org [forensicrti.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mild and severe salt stress responses are age-dependently regulated by abscisic acid in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abscisic Acid Signaling in Seeds and Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Formation of (-)-Phaseic Acid from 8'-Hydroxy-Abscisic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the plant hormone abscisic acid (ABA) is a critical process in regulating plant growth, development, and stress responses. A key step in this pathway is the conversion of (+)-ABA to 8'-hydroxy-ABA, which is then transformed into (-)-phaseic acid (PA). While the initial hydroxylation is an enzymatic process, the subsequent cyclization of 8'-hydroxy-ABA to PA is a spontaneous, non-enzymatic intramolecular reaction. This technical guide provides an in-depth overview of this spontaneous conversion, including the underlying chemical mechanism, factors influencing the reaction rate, detailed experimental protocols for its study, and its context within the broader ABA signaling pathway. This information is crucial for researchers in plant biology, agrochemistry, and drug development who are interested in modulating ABA metabolism for agricultural or therapeutic purposes.

Introduction

Abscisic acid (ABA) is a central regulator of various physiological processes in plants, including seed dormancy, germination, and responses to environmental stresses such as drought and salinity. The cellular concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism. The primary catabolic pathway for ABA involves the oxidation of the 8'-methyl group to form 8'-hydroxy-abscisic acid (8'-hydroxy-ABA).[1][2][3] This reaction is catalyzed by the enzyme (+)-abscisic acid 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family.[1][4][5][6]

The resulting product, 8'-hydroxy-ABA, is an unstable intermediate that spontaneously and non-enzymatically cyclizes to form this compound (PA).[1][3][5] This isomerization is a key step in the inactivation of ABA, as PA exhibits significantly reduced biological activity compared to ABA.[5] Understanding the kinetics and influencing factors of this spontaneous conversion is essential for accurately studying ABA metabolism and for developing strategies to manipulate endogenous ABA levels.

The Spontaneous Conversion of 8'-Hydroxy-ABA to this compound

The conversion of 8'-hydroxy-ABA to this compound is an intramolecular cyclization reaction. This process involves the nucleophilic attack of the hydroxyl group at the 8'-position on the α,β-unsaturated ketone system of the cyclohexenone ring. This leads to the formation of a stable six-membered ether ring characteristic of phaseic acid.

Influence of pH

The rate of this spontaneous conversion is highly dependent on the pH of the surrounding medium. The reaction proceeds more rapidly under neutral to alkaline conditions. This is because deprotonation of the 8'-hydroxyl group under more alkaline conditions increases its nucleophilicity, thereby facilitating the intramolecular cyclization. Conversely, under acidic conditions, the hydroxyl group is protonated, which slows down the reaction rate.

Quantitative Data

The stability of 8'-hydroxy-ABA is a critical factor in experimental design. The following table summarizes the reported half-life of 8'-hydroxy-ABA at various pH values at 25°C.

| pH | Half-life of 8'-hydroxy-ABA (hours) |

| 3 | 30 |

| 7 | 4 |

| 10 | < 0.017 (< 1 minute) |

Data sourced from Todoroki et al., 2000, as cited in[4].

Experimental Protocols

The study of the spontaneous conversion of 8'-hydroxy-ABA to phaseic acid typically involves the in vitro generation of 8'-hydroxy-ABA using ABA 8'-hydroxylase, followed by the analysis of the reaction mixture over time.

Preparation of 8'-Hydroxy-ABA

Since 8'-hydroxy-ABA is unstable, it is often generated in situ from (+)-ABA using a microsomal fraction containing ABA 8'-hydroxylase.

Protocol for Microsome Isolation and ABA 8'-Hydroxylase Assay (Adapted from Cutler et al., 2000)

-

Plant Material: Use plant tissues with high ABA 8'-hydroxylase activity, such as suspension-cultured maize cells induced with (+)-ABA.

-

Microsome Extraction:

-

Homogenize the plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.33 M sucrose, 40 mM ascorbate, and 0.1% BSA).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable assay buffer.

-

-

Enzymatic Reaction to Produce 8'-hydroxy-ABA:

-

Set up a reaction mixture containing the microsomal preparation, (+)-ABA (substrate), and NADPH (cofactor) in an appropriate buffer (e.g., 100 mM HEPES-NaOH, pH 7.4).

-

Incubate the reaction at a controlled temperature (e.g., 28-30°C).

-

Analysis of Spontaneous Conversion

To study the spontaneous conversion, the enzymatic reaction is stopped, and the product mixture is analyzed at different time points.

Protocol for Monitoring the Conversion:

-

Reaction Termination: At various time points, terminate the enzymatic reaction by adding acid (e.g., HCl to a final pH of 2-3). This will quench the enzyme activity and stabilize the 8'-hydroxy-ABA for analysis.

-

Sample Extraction: Extract the ABA metabolites from the reaction mixture using a non-polar solvent such as ethyl acetate.

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an acidic aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed for separation.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for quantifying ABA, 8'-hydroxy-ABA, and phaseic acid.

-

Quantification: The amounts of 8'-hydroxy-ABA and phaseic acid are determined by comparing the peak areas to those of authentic standards.

-

Visualization of Pathways and Workflows

ABA Catabolic Pathway

The following diagram illustrates the initial steps of the major ABA catabolic pathway.

Caption: Major ABA catabolic pathway to Dihydrophaseic Acid.

Experimental Workflow for Studying Spontaneous Conversion

The diagram below outlines the key steps in an experimental workflow to investigate the spontaneous formation of phaseic acid from 8'-hydroxy-ABA.

Caption: Experimental workflow for analyzing 8'-hydroxy-ABA conversion.

Conclusion

The spontaneous, pH-dependent conversion of 8'-hydroxy-ABA to this compound is a fundamental step in abscisic acid catabolism. For researchers in plant science and related fields, a thorough understanding of this non-enzymatic reaction is crucial for the accurate interpretation of experimental data on ABA metabolism. The protocols and data presented in this guide provide a framework for investigating this process. Further research into the temperature dependence and the influence of the cellular microenvironment on this reaction will provide a more complete picture of ABA regulation in plants. This knowledge can be leveraged for the development of novel strategies to enhance crop resilience and for the design of compounds that modulate ABA signaling for therapeutic applications.

References

- 1. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Humidity Induces Abscisic Acid 8′-Hydroxylase in Stomata and Vasculature to Regulate Local and Systemic Abscisic Acid Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High humidity induces abscisic acid 8'-hydroxylase in stomata and vasculature to regulate local and systemic abscisic acid responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous Expression of the Hot Pepper ABA 8’-Hydroxylase in Escherichia coli for Phaseic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

A Historical Perspective on (-)-Phaseic Acid Research: From Inactive Metabolite to Key Phytohormone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, (-)-Phaseic acid (PA) was relegated to the footnotes of plant hormone research, largely considered an inactive catabolite of the stress hormone abscisic acid (ABA). However, a paradigm shift in recent years has repositioned PA as a significant player in plant physiology, exhibiting its own hormonal activities and intricate regulatory mechanisms. This technical guide provides a comprehensive historical perspective on PA research, detailing its discovery, the evolution of our understanding of its function, and the key experimental methodologies that have been instrumental in this journey. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to serve as a valuable resource for researchers in plant biology and drug development.

Introduction: The Shifting Identity of this compound

The story of this compound is intrinsically linked to that of its precursor, abscisic acid (ABA), a key phytohormone regulating crucial processes such as seed dormancy, stomatal closure, and stress responses. Initial investigations into ABA metabolism in the 1960s and 1970s led to the isolation and characterization of PA as a major oxidative metabolite.[1] For a considerable period, the scientific consensus held that PA was a biologically inert byproduct of ABA degradation, a marker of ABA turnover within plant tissues.

This view began to change with accumulating evidence suggesting that PA could elicit biological responses, albeit often weaker than those of ABA.[2] The true turning point came with the discovery that PA can selectively activate a subset of the PYR/PYL/RCAR family of ABA receptors, effectively mimicking and, in some cases, prolonging the effects of ABA.[3][4][5] This finding has spurred a renaissance in PA research, with studies now focusing on its specific roles in processes like drought resistance and seed germination, and its potential for agricultural applications.[3]

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its study. The following tables summarize key quantitative data related to its physical characteristics, binding affinities to ABA receptors, and the kinetics of enzymes involved in its metabolism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₅ | [6] |

| Molar Mass | 280.32 g/mol | [4][6] |

| IUPAC Name | (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | [4][6] |

| CAS Registry Number | 24394-14-7 | [7] |

| Appearance | Colorless crystals | [8] |

| Melting Point | 207–209 °C | [8] |

| Water Solubility | ~70 mg/L (estimated) | [8] |

Table 2: Binding Affinities of ABA Enantiomers to PYL Receptors (IC₅₀ values for HAB1 inhibition)

| Receptor | (+)-ABA (μM) | (-)-ABA (μM) | Reference |

| PYR1 | Not specified | 4.5 | [5] |

| PYL1 | Not specified | 3.1 | [5] |

| PYL2 | Not specified | 2.5 | [5] |

| PYL3 | Not specified | 0.51 | [5] |

| PYL4 | Not specified | 0.48 | [5] |

| PYL5 | Not specified | 0.17 | [5] |

| PYL6 | Not specified | 0.47 | [5] |

| PYL8 | Not specified | 1.6 | [5] |

| PYL9 | Not specified | >10 (no inhibition) | [5] |

| PYL10 | Not specified | 15 | [5] |

Note: While direct binding affinities for this compound are not extensively reported in a comparative table, its ability to activate a subset of these receptors suggests it would have varying affinities for different PYLs.

Table 3: Enzyme Kinetics of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Kₘ (μM) | kcat (min⁻¹) | Reference |

| CYP707A3 (Arabidopsis) | (+)-ABA | 1.3 | 15 | [9] |

| CYP707A3 (Arabidopsis) | (+)-ABA | Kₛ = 3.5 | Not specified | [9] |

Note: Kinetic data for Phaseic Acid Reductase is less commonly reported in literature.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is a direct catabolite of (+)-abscisic acid. The metabolic pathway is a crucial control point for regulating the levels of both active ABA and PA.

The formation of PA is initiated by the hydroxylation of the 8'-methyl group of (+)-ABA, a reaction catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases, encoded by the CYP707A gene family.[9][10][11] This enzymatic step produces an unstable intermediate, 8'-hydroxy-ABA, which then spontaneously and non-enzymatically cyclizes to form this compound.[8]

PA itself is further metabolized through reduction to form dihydrophaseic acid (DPA) and its epimer, epi-dihydrophaseic acid.[1] This reduction is catalyzed by an enzyme identified as Phaseic Acid Reductase (PAR).[1]

Signaling Pathway

The signaling cascade of this compound mirrors that of ABA, utilizing the same core components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) negative regulators, and SNF1-related protein kinase 2 (SnRK2) positive regulators.[3][12][13]

In the absence of a ligand, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state.[13] When this compound binds to a subset of PYL receptors, it induces a conformational change in the receptor.[3] This ligand-receptor complex can then bind to and inhibit the activity of PP2Cs.[3] The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s.[13] Activated SnRK2s then phosphorylate downstream targets, including transcription factors (such as ABFs/AREBs) and ion channels, leading to the regulation of gene expression and physiological responses like stomatal closure.[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in this compound research. These protocols are based on established methods in the field and can be adapted for specific research questions.

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general procedure for the extraction and quantification of PA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction solvent: 80% acetonitrile (B52724) (ACN) with 1% acetic acid

-

Internal standards (e.g., deuterated PA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of ice-cold extraction solvent.

-

Extraction: Vortex the mixture and incubate at 4°C for 30 minutes with shaking.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

SPE Cleanup:

-

Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the phytohormones with 1 mL of 80% ACN.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) mode for quantification, with specific precursor-to-product ion transitions for PA and the internal standard.

In Vitro ABA 8'-Hydroxylase (CYP707A) Activity Assay

This assay measures the enzymatic conversion of ABA to 8'-hydroxy-ABA by CYP707A enzymes.

Materials:

-

Microsomes from yeast or insect cells expressing the CYP707A of interest

-

Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.25)

-

(+)-ABA

-

NADPH

-

Stop solution: 1 M HCl

-

Ethyl acetate (B1210297)

-

HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 2 µg of microsomal protein with the reaction buffer.

-

Substrate Addition: Add (+)-ABA to a final concentration of 10 µM.

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Extraction: Extract the products with an equal volume of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate layer and reconstitute the residue in a suitable solvent for HPLC analysis. The formation of 8'-hydroxy-ABA and its spontaneous conversion product, PA, is monitored by UV detection.

In Vitro Phaseic Acid Reductase Activity Assay

This protocol details the measurement of PA reduction to DPA.

Materials:

-

Purified recombinant phaseic acid reductase or plant protein extract

-

Assay buffer: 100 mM Tris-HCl (pH 7.0)

-

This compound

-

NADPH

-

Stop solution: Acetic acid

-

Ethyl acetate

-

LC-MS system

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, 5 µg of purified enzyme or protein extract, and 50 µM this compound.

-

Reaction Initiation: Start the reaction by adding 500 µM NADPH.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a small volume of glacial acetic acid.

-

Extraction: Extract the reaction products with ethyl acetate.

-

Analysis: Dry the organic phase, reconstitute the residue, and analyze the formation of DPA by LC-MS.

Receptor-Ligand Binding Assay

This assay determines the binding affinity of this compound to PYL receptors using a competitive binding approach with a radiolabeled ligand (e.g., ³H-(+)-ABA).

Materials:

-

Purified PYL receptor protein

-

Binding buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA

-

Radiolabeled (+)-ABA (e.g., ³H-(+)-ABA)

-

Unlabeled this compound at various concentrations

-

96-well filter plates (e.g., with glass fiber filters)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In each well of the filter plate, add the purified PYL receptor, a fixed concentration of ³H-(+)-ABA, and varying concentrations of unlabeled this compound in the binding buffer.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor (this compound). The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can then be calculated and used to determine the binding affinity (Ki) of this compound for the receptor.

Experimental Workflow for Functional Analysis

Studying the function of this compound in a specific physiological process requires a systematic approach. The following diagram illustrates a typical experimental workflow.

Conclusion and Future Directions

The journey of this compound from a seemingly insignificant metabolite to a recognized phytohormone underscores the dynamic nature of scientific discovery. The research landscape has evolved from basic metabolic studies to intricate analyses of its signaling and physiological roles. The tools and protocols outlined in this guide provide a foundation for future investigations.

Key areas for future research include:

-

Receptor Specificity: A comprehensive analysis of the binding affinities of this compound to all members of the PYL receptor family is needed to understand its specific signaling outputs.

-

Crosstalk with other Hormones: The interaction of PA signaling with other phytohormone pathways remains largely unexplored.

-

Translational Research: Leveraging the role of PA in stress tolerance for the development of crops with enhanced resilience to environmental challenges holds significant promise for agriculture.

The continued exploration of this compound's biology will undoubtedly reveal further complexities in the intricate network of plant hormone signaling and open new avenues for both fundamental and applied plant science.

References

- 1. Cinnamoyl coA: NADP oxidoreductase-like 1 regulates abscisic acid response by modulating phaseic acid homeostasis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abscisic Acid Structure-Activity Relationships in Barley Aleurone Layers and Protoplasts (Biological Activity of Optically Active, Oxygenated Abscisic Acid Analogs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis and functions of abscisic acid receptors PYLs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. Structural Insights into the Abscisic Acid Stereospecificity by the ABA Receptors PYR/PYL/RCAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Development of specific inhibitors of CYP707A, a key enzyme in the catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phaseic Acid, an Endogenous and Reversible Inhibitor of Glutamate Receptors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. graphviz.org [graphviz.org]

- 10. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural basis and functions of abscisic acid receptors PYLs [frontiersin.org]

The Biosynthesis of (-)-Phaseic Acid: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the biosynthetic pathway of (-)-phaseic acid from its carotenoid precursors. The document outlines the core enzymatic steps, presents available quantitative data, provides detailed experimental protocols for key assays, and visualizes the pathway and associated workflows using logical diagrams.

Introduction

This compound is a critical catabolite of the plant hormone abscisic acid (ABA). The regulation of ABA levels, essential for processes such as seed dormancy, germination, and stress responses, is tightly controlled through a balance of biosynthesis and catabolism. The conversion of ABA to phaseic acid represents a major inactivation pathway. Understanding the biosynthesis of phaseic acid, beginning from carotenoid precursors, is therefore fundamental to comprehending the intricate network of plant hormone regulation. This guide provides a technical overview of this pathway, intended to support research and development in plant science and related fields.

The Biosynthetic Pathway from Carotenoids to this compound

The biosynthesis of this compound is an indirect pathway that commences in the plastids with C40 carotenoids and culminates in the cytoplasm with the formation of phaseic acid. The key stages are outlined below.

Plastidial Phase: Formation of Xanthoxin (B146791)

The initial steps of the pathway occur within the plastids and involve the conversion of C40 carotenoids to the C15 precursor, xanthoxin.

-

From Zeaxanthin (B1683548) to Violaxanthin and Neoxanthin: The pathway begins with the C40 carotenoid, zeaxanthin. The enzyme zeaxanthin epoxidase (ZEP) catalyzes the epoxidation of zeaxanthin to violaxanthin. Violaxanthin can then be converted to neoxanthin.[1][2] Both 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin can serve as precursors for the subsequent cleavage step.[3]

-

Cleavage to Xanthoxin: The first committed and rate-limiting step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids (either 9-cis-violaxanthin or 9'-cis-neoxanthin) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[2][4][5] This reaction yields the C15 intermediate, xanthoxin.[6][7]

Cytosolic Phase: Conversion of Xanthoxin to this compound

Xanthoxin is exported from the plastid to the cytosol for the final steps of the pathway.

-

Xanthoxin to Abscisic Aldehyde: In the cytosol, xanthoxin is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR), also known as ABA2 in Arabidopsis.[8]

-

Abscisic Aldehyde to Abscisic Acid (ABA): Abscisic aldehyde is then oxidized to form the active plant hormone, (+)-abscisic acid. This reaction is catalyzed by abscisic aldehyde oxidase (AAO).[8][9]

-

Hydroxylation of ABA: The final stage in the formation of phaseic acid is the hydroxylation of ABA at the 8'-methyl group. This is a crucial step in ABA catabolism and is catalyzed by a cytochrome P450 monooxygenase of the CYP707A family, specifically ABA 8'-hydroxylase.[2][10] This reaction produces an unstable intermediate, 8'-hydroxy ABA.[11][12]

-

Spontaneous Cyclization to this compound: The 8'-hydroxy ABA intermediate spontaneously and non-enzymatically rearranges to form this compound.[10][11]

Quantitative Data

The following table summarizes the available kinetic and binding parameters for the key enzyme involved in the conversion of abscisic acid to phaseic acid, CYP707A3 from Arabidopsis thaliana.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | K_s_ (μM) | Organism | Reference |

| CYP707A3 | (+)-Abscisic Acid | 1.3 ± 0.3 | 15 | 3.5 | Arabidopsis thaliana | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of CYP707A Enzymes

Objective: To produce recombinant CYP707A enzymes for in vitro characterization. This protocol is adapted from studies on Arabidopsis CYP707A proteins.[1][6]

Methodology:

-

Cloning: The full-length cDNA of the target CYP707A gene is cloned into a suitable expression vector for a baculovirus-insect cell system (e.g., pFastBac).

-

Recombinant Baculovirus Production: The recombinant plasmid is used to generate recombinant bacmids in E. coli DH10Bac cells. The bacmids are then transfected into insect cells (e.g., Sf9) to produce recombinant baculovirus.

-

Protein Expression: Suspension cultures of Sf9 insect cells are infected with the recombinant baculovirus and incubated for 72 hours at 27°C on a rotary shaker.

-

Microsome Preparation: The infected cells are harvested by centrifugation, and microsomes are prepared by differential centrifugation. The final microsomal pellet is resuspended in a buffer containing glycerol (B35011) and stored at -80°C.

-

Solubilization and Purification (Optional): For further purification, the microsomal fraction can be solubilized with a detergent (e.g., 1% w/v Emulgen 913 or sodium cholate). The solubilized protein can then be purified using chromatographic techniques.

In Vitro Assay of ABA 8'-Hydroxylase (CYP707A) Activity

Objective: To determine the enzymatic activity of recombinant CYP707A. This protocol is based on assays performed with Arabidopsis CYP707A3.[1][6]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the recombinant CYP707A (either as microsomes or purified protein), a source of NADPH (e.g., an NADPH-generating system), and the substrate, (+)-abscisic acid, in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

-

Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl). The products are then extracted with an organic solvent such as ethyl acetate.

-

Analysis: The extracted products are dried, redissolved, and analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, phaseic acid (formed from the spontaneous rearrangement of 8'-hydroxy ABA). The identity of the product can be confirmed by mass spectrometry (MS).

Quantification of Abscisic Acid and Phaseic Acid in Plant Tissues

Objective: To measure the endogenous levels of ABA and phaseic acid in plant material. This protocol is a generalized method based on established techniques.[5][13]

Methodology:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent mixture (e.g., methanol/water/acetic acid). An internal standard, such as deuterated ABA (d6-ABA), should be added at the beginning of the extraction to account for losses during sample preparation.

-

Purification: The crude extract is purified to remove interfering compounds. This can be achieved through solid-phase extraction (SPE) using a reverse-phase C18 cartridge.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl groups of ABA and phaseic acid are often methylated with diazomethane (B1218177) to increase their volatility.

-

Quantification: The purified and derivatized samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS. The hormones are identified based on their retention times and mass fragmentation patterns compared to authentic standards. Quantification is achieved by comparing the peak area of the endogenous compound to that of the internal standard.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for enzyme characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP707A1 and CYP707A2, Which Encode Abscisic Acid 8′-Hydroxylases, Are Indispensable for Proper Control of Seed Dormancy and Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]

- 6. Arabidopsis CYP707As Encode (+)-Abscisic Acid 8′-Hydroxylase, a Key Enzyme in the Oxidative Catabolism of Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 8. The Chemistry and Physiology of Abscisic Acid | Annual Reviews [annualreviews.org]

- 9. Cloning of 9-cis-epoxycarotenoid dioxygenase (NCED) gene and the role of ABA on fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Re-evaluation of (-)-Phaseic Acid: From Inactive Metabolite to Bioactive Phytohormone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction